molecular formula C22H15IN2O4 B6005092 N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B6005092
M. Wt: 498.3 g/mol
InChI Key: WPENJKJWMKNRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that belongs to the class of isoindoline carboxamides. It is commonly known as MLN4924, and it has been extensively studied for its potential use in cancer treatment. MLN4924 has been found to inhibit the activity of NEDD8-activating enzyme, which plays a crucial role in the ubiquitin-proteasome pathway.

Mechanism of Action

MLN4924 inhibits the activity of NEDD8-activating enzyme, which leads to the accumulation of NEDD8-conjugated proteins. This accumulation triggers the activation of the CRL (Cullin-RING ligase) complex, which is responsible for the ubiquitination and degradation of proteins. The activation of the CRL complex leads to the degradation of several proteins that are essential for cell survival, including Mcl-1, a pro-survival protein. The degradation of these proteins ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been found to have several biochemical and physiological effects. It induces the accumulation of NEDD8-conjugated proteins, which leads to the activation of the CRL complex and the degradation of several proteins that are essential for cell survival. This ultimately leads to the induction of apoptosis in cancer cells. MLN4924 has also been found to enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using MLN4924 in lab experiments is its specificity for NEDD8-activating enzyme. This allows researchers to selectively inhibit this enzyme and study its effects on the ubiquitin-proteasome pathway. One limitation of using MLN4924 is its potential toxicity. MLN4924 has been found to induce apoptosis in normal cells as well as cancer cells, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of MLN4924. One direction is the development of more specific inhibitors of NEDD8-activating enzyme. This could lead to the development of more targeted cancer therapies with fewer side effects. Another direction is the study of the effects of MLN4924 on other cellular pathways. MLN4924 has been found to have effects on autophagy and DNA damage response pathways, and further study of these pathways could lead to the development of new cancer therapies. Additionally, the use of MLN4924 in combination with other cancer therapies could be explored to enhance their efficacy.

Synthesis Methods

The synthesis of MLN4924 involves several steps, including the preparation of the intermediate compound, N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-nitroisoindolinecarboxamide, and the subsequent reduction of the nitro group to an amino group. The final product is obtained through the reaction of the amino group with an acid chloride. The synthesis of MLN4924 has been reported in several research papers, and it has been found to be a relatively straightforward process.

Scientific Research Applications

MLN4924 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of NEDD8-activating enzyme, which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in the degradation of proteins, and its dysregulation has been implicated in several types of cancer. MLN4924 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been found to enhance the efficacy of chemotherapy and radiation therapy.

properties

IUPAC Name

N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15IN2O4/c1-29-17-9-7-16(8-10-17)25-21(27)18-11-2-13(12-19(18)22(25)28)20(26)24-15-5-3-14(23)4-6-15/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPENJKJWMKNRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

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